molecular formula C12H15NO8 B10762244 2-Nitrophenyl-beta-D-galactopyranoside CAS No. 28347-45-7

2-Nitrophenyl-beta-D-galactopyranoside

Cat. No.: B10762244
CAS No.: 28347-45-7
M. Wt: 301.25 g/mol
InChI Key: KUWPCJHYPSUOFW-YBXAARCKSA-N
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Description

2-Nitrophenyl-beta-D-galactopyranoside is a colorimetric substrate used primarily to detect the activity of the enzyme beta-galactosidase. This compound is structurally similar to lactose, with the glucose moiety replaced by a 2-nitrophenyl group. It is widely used in biochemical assays to measure enzyme activity due to its ability to produce a yellow chromogenic product upon hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitrophenyl-beta-D-galactopyranoside can be synthesized through the glycosylation of 2-nitrophenol with a protected galactose derivative. The reaction typically involves the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the formation of the glycosidic bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization or chromatography to achieve the desired purity levels. The compound is then dried and packaged under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 2-nitrophenol and galactose .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in an aqueous buffer solution at a pH optimal for beta-galactosidase activity, usually around pH 7.0 to 8.0. The reaction can be monitored by measuring the absorbance of the yellow 2-nitrophenol product at 405 nm .

Major Products

The major products of the hydrolysis reaction are 2-nitrophenol and galactose. 2-Nitrophenol is a yellow chromogenic compound that can be easily detected and quantified using spectrophotometric methods .

Mechanism of Action

The mechanism of action of 2-Nitrophenyl-beta-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme catalyzes the cleavage of the glycosidic bond between the galactose and 2-nitrophenyl moieties. This reaction releases 2-nitrophenol, which is a yellow chromogenic compound that can be detected spectrophotometrically . The hydrolysis reaction does not require the presence of a permease enzyme, allowing for rapid and efficient detection of beta-galactosidase activity .

Comparison with Similar Compounds

2-Nitrophenyl-beta-D-galactopyranoside is unique in its ability to produce a yellow chromogenic product upon hydrolysis, making it highly suitable for colorimetric assays. Similar compounds include:

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
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InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1
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InChI Key

KUWPCJHYPSUOFW-YBXAARCKSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
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Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
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Molecular Formula

C12H15NO8
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DSSTOX Substance ID

DTXSID10861907
Record name 2-Nitrophenyl-beta-D-galactopyranoside
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Molecular Weight

301.25 g/mol
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Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name 2-Nitrophenyl-beta-D-galactopyranoside
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Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

369-07-3, 28347-45-7, 30677-14-6
Record name o-Nitrophenyl β-D-galactopyranoside
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Record name O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE
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